Nicardipine

Vue d'ensemble

Description

La nicardipine est un puissant inhibiteur des canaux calciques appartenant à la classe des dihydropyridines. Elle est principalement utilisée pour traiter l’hypertension artérielle et l’angine de poitrine. En inhibant l’influx d’ions calcium dans les muscles lisses vasculaires et le muscle cardiaque, la this compound provoque une vasodilatation, ce qui contribue à réduire la tension artérielle et à soulager la douleur thoracique .

Applications De Recherche Scientifique

Nicardipine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study calcium channel blockers and their interactions with other molecules.

Biology: Investigated for its effects on cellular calcium signaling and its potential role in neuroprotection.

Medicine: Extensively studied for its therapeutic effects in treating hypertension, angina, and other cardiovascular conditions.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Mécanisme D'action

La nicardipine exerce ses effets en inhibant l’influx d’ions calcium par les canaux calciques de type L dans les muscles lisses vasculaires et le muscle cardiaque. Cette inhibition entraîne une vasodilatation, une réduction de la résistance périphérique et une diminution de la demande en oxygène du myocarde. Les principales cibles moléculaires sont les canaux calciques de type L, et les voies impliquées comprennent la modulation des taux de calcium intracellulaire et la signalisation de l’adénosine monophosphate cyclique (AMPc) .

Composés similaires :

Nifédipine : Un autre inhibiteur des canaux calciques de type dihydropyridine ayant des effets vasodilatateurs similaires mais une durée d’action plus courte.

Amlodipine : Une dihydropyridine à action plus longue avec une mise en action plus lente par rapport à la this compound.

Felodipine : Action similaire mais profil pharmacocinétique différent

Unicité de la this compound : La this compound est unique en raison de son action spécifique sur les artères cérébrales et coronariennes, ce qui la rend particulièrement efficace dans le traitement de conditions telles que le spasme vasculaire cérébral et la maladie coronarienne. Sa mise en action relativement rapide et sa durée d’action intermédiaire la distinguent également des autres inhibiteurs des canaux calciques .

La polyvalence et l’efficacité de la this compound dans divers domaines thérapeutiques en font un composé précieux dans les milieux cliniques et de recherche.

Analyse Biochimique

Biochemical Properties

Nicardipine is a dihydropyridine calcium-channel blocker . It inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This could be achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .

Cellular Effects

This compound has been shown to significantly inhibit microglia-related neuroinflammatory responses . It also inhibits microglial cell migration . Furthermore, this compound significantly inhibits the release of nitric oxide, and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Molecular Mechanism

This compound inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This could be achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . This mechanism of action and clinical effects closely resemble those of other dihydropyridine calcium channel blockers .

Temporal Effects in Laboratory Settings

This compound demonstrates strong coronary and cerebral vasodilatory activity . It induces relatively rapid changes in blood pressure, with minimal inotropic cardiac effects and no significant venodilatory action . The vasodilatory effects of this compound appear to be greater in patients with hypertension than in healthy or normotensive volunteers .

Dosage Effects in Animal Models

In animal models of hypertension, such as the spontaneously hypertensive rat and the adult renal hypertensive dog, large doses of this compound cause profound decreases in blood pressure . A concomitant reflex tachycardia is observed .

Metabolic Pathways

This compound metabolism occurs mainly in the liver, primarily by cytochrome P450 (CYP)2C8, CYP2D6, and CYP3A4 enzyme isoforms . Excretion occurred in approximately equal proportions in the urine (49%) and faeces (43%), with no significant accumulation .

Transport and Distribution

This compound is highly bound to plasma proteins (>95%) over a wide range of concentrations This suggests that it is widely distributed within the body

Subcellular Localization

Given its mechanism of action as a calcium channel blocker, it is likely that it localizes to the cell membrane where these channels are located .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La nicardipine est synthétisée par un procédé en plusieurs étapes impliquant la condensation de la 3-nitrobenzaldéhyde avec l’acétoacétate de méthyle pour former un intermédiaire dihydropyridine. Cet intermédiaire subit d’autres réactions, notamment l’estérification et l’amination, pour donner la this compound .

Méthodes de production industrielle : La production industrielle de this compound implique l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Cela comprend le contrôle de la température, du pH et l’utilisation de catalyseurs spécifiques pour faciliter les réactions. Le produit final est purifié par cristallisation et filtration .

Types de réactions :

Oxydation : La this compound peut subir des réactions d’oxydation, en particulier au niveau du cycle dihydropyridine, conduisant à la formation de dérivés de la pyridine.

Réduction : La réduction de la this compound peut se produire au niveau du groupe nitro, le transformant en amine.

Substitution : La this compound peut participer à des réactions de substitution nucléophile, en particulier au niveau des groupes esters.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et l’hydrogénation catalytique sont utilisés.

Substitution : Des réactifs comme le méthylate de sodium et d’autres nucléophiles sont employés en conditions basiques.

Principaux produits :

Oxydation : Dérivés de la pyridine.

Réduction : Dérivés aminés.

Substitution : Divers esters et amides substitués.

4. Applications de la recherche scientifique

La this compound a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier les inhibiteurs des canaux calciques et leurs interactions avec d’autres molécules.

Biologie : Investigée pour ses effets sur la signalisation calcique cellulaire et son rôle potentiel dans la neuroprotection.

Médecine : Étudiée de manière approfondie pour ses effets thérapeutiques dans le traitement de l’hypertension, de l’angine de poitrine et d’autres affections cardiovasculaires.

Industrie : Utilisée dans le développement de nouvelles formulations pharmaceutiques et de systèmes d’administration de médicaments

Comparaison Avec Des Composés Similaires

Nifedipine: Another dihydropyridine calcium channel blocker with similar vasodilatory effects but a shorter duration of action.

Amlodipine: A longer-acting dihydropyridine with a slower onset of action compared to Nicardipine.

Felodipine: Similar in action but with a different pharmacokinetic profile

Uniqueness of this compound: this compound is unique due to its specific action on cerebral and coronary arteries, making it particularly effective in treating conditions like cerebral vasospasm and coronary artery disease. Its relatively rapid onset and intermediate duration of action also distinguish it from other calcium channel blockers .

This compound’s versatility and effectiveness in various therapeutic areas make it a valuable compound in both clinical and research settings.

Propriétés

IUPAC Name |

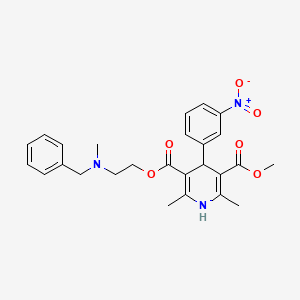

5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBHBTPTTSWHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023363 | |

| Record name | Nicardipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nicardipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.47e-03 g/L | |

| Record name | Nicardipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicardipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, nicardipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload. | |

| Record name | Nicardipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

55985-32-5 | |

| Record name | Nicardipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55985-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicardipine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055985325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicardipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicardipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzylmethylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICARDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ5312222S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nicardipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136-138 °C, 136 - 138 °C | |

| Record name | Nicardipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicardipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Nicardipine?

A1: this compound is a dihydropyridine calcium antagonist, primarily acting on L-type calcium channels found on vascular smooth muscle cells. [, , , , ] By blocking these channels, this compound inhibits the influx of calcium ions, leading to vasodilation. [, , ]

Q2: What are the downstream effects of this compound's interaction with its target?

A2: The primary downstream effect of this compound's action is the relaxation of vascular smooth muscle, resulting in vasodilation. This effect is observed in both large and small arteries, including coronary, cerebral, and peripheral arteries. [, , , , ]

Q3: Does this compound affect neuronal function?

A3: Research suggests that this compound might affect neuronal function in the context of ischemia. A study using somatosensory evoked potentials (SEP) in stroke patients found that this compound prolonged the latencies of short-latency SEP components in the affected hemisphere, suggesting potential impairment of neuronal function in the ischemic zone. []

Q4: Does this compound affect the renin-angiotensin-aldosterone system?

A4: Studies investigating the acute effects of this compound in hypertensive patients revealed that while it effectively lowers blood pressure, it can also lead to an increase in plasma renin activity (PRA), particularly in salt-resistant individuals. [] This effect is attributed to the baroreflex mechanism activated by the drug-induced decrease in blood pressure. []

Q5: What is the molecular formula and weight of this compound hydrochloride?

A5: The molecular formula of this compound hydrochloride is C26H29N3O6 · HCl, and its molecular weight is 515.99 g/mol. []

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research papers do not offer specific spectroscopic data for this compound.

Q7: Are there studies on material compatibility, stability, and catalytic properties of this compound?

A7: The provided research papers primarily focus on this compound's pharmacological properties and clinical applications. Information about material compatibility, stability in various conditions outside biological contexts, and catalytic properties is not available in these papers.

Q8: Are there computational chemistry studies, QSAR models, or SAR information available for this compound?

A8: The provided papers primarily focus on the clinical and pharmacological aspects of this compound. They do not include details on computational chemistry studies, QSAR models, or specific SAR information.

Q9: What is known about the stability and formulation of this compound?

A9: this compound hydrochloride, the salt form used in formulations, is known to have low solubility in biological fluids, leading to poor bioavailability after oral administration. [] To address this, researchers have explored solid dispersion techniques using carriers like HPβCD, GMS, and PEG4000 to enhance its solubility and dissolution rate. []

Q10: What about SHE regulations regarding this compound?

A10: The provided research papers do not provide specific details regarding SHE (Safety, Health, and Environment) regulations for this compound.

Q11: What is the pharmacokinetic profile of this compound?

A11: this compound undergoes significant first-pass hepatic metabolism after oral administration, resulting in dose-dependent bioavailability. [] It exhibits high protein binding, primarily to lipoproteins, orosomucoid, albumin, and erythrocytes. [] this compound also partitions into erythrocytes. []

Q12: Does this compound interact with other drugs?

A13: Research shows that this compound can inhibit CYP2D6, a drug-metabolizing enzyme. [] In a study involving healthy volunteers, co-administration of this compound with Metoprolol, a beta-blocker metabolized by CYP2D6, resulted in a small increase in Metoprolol plasma concentration in individuals identified as extensive metabolizers. []

Q13: What in vitro models have been used to study this compound's effects?

A14: In vitro studies utilized bovine carotid artery endothelial cells to investigate this compound's impact on angiogenesis. [] Findings indicated that this compound suppressed tube formation and migration of these cells, suggesting potential anti-angiogenic properties. []

Q14: What animal models have been used to study this compound?

A15: Research utilized a rabbit model of subarachnoid hemorrhage (SAH) to investigate the effects of this compound on cerebral vasospasm. [] The study involved intravenous and intracisternal administration of this compound and examined its impact on the caliber of the basilar artery. []

Q15: Are there clinical trials investigating the efficacy of this compound?

A16: Numerous clinical trials have investigated this compound's efficacy in various conditions, including hypertension, angina, and cerebral vasospasm. [, , , , , , , ] A significant trial evaluated its potential in preventing cerebral infarction in patients with a history of transient ischemic attacks or stroke. []

Q16: Is there information available on resistance, cross-resistance, toxicology, drug delivery strategies, or biomarkers related to this compound?

A16: While the provided research discusses various aspects of this compound, they do not contain specific information about resistance mechanisms, cross-resistance with other drugs, detailed toxicology profiles, targeted drug delivery strategies, or identified biomarkers for this compound therapy.

Q17: What analytical methods are used to study this compound?

A18: The provided research papers mention the use of techniques like high-performance liquid chromatography (HPLC) to measure this compound concentrations in biological samples. [, ]

Q18: Are there studies on this compound's dissolution and solubility?

A19: this compound hydrochloride's low solubility in biological fluids poses a challenge for its bioavailability. [] Researchers are actively exploring solutions like solid dispersions with carriers to improve its dissolution rate and, consequently, its efficacy after oral administration. []

Q19: What about quality control and assurance regarding this compound?

A19: The research papers primarily focus on the scientific and clinical aspects of this compound. Specific details about quality control and assurance measures implemented during its development, manufacturing, and distribution are not included.

Q20: Is there information available on the immunogenicity, drug transporter interactions, or biocompatibility of this compound?

A20: The provided research primarily focuses on the pharmacological and clinical effects of this compound. Information regarding its potential to induce immune responses, interactions with drug transporters, and comprehensive biocompatibility assessments are not included in these studies.

Q21: What are the alternatives to this compound and their comparisons?

A22: The research mentions other calcium channel blockers like Nifedipine and dihydropyridines as alternatives to this compound, particularly in treating hypertension and angina. [, , , ] While similar in efficacy, each drug may have a different adverse effect profile and require different dosing regimens. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.